![molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2](/img/structure/B2601514.png)
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which is a rigid, three-dimensional framework. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. One common method includes the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this process, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, with current research focusing on optimizing reaction conditions to achieve higher yields and better functional group tolerance. Continuous flow synthesis methods are being explored to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
化学反応の分析
Types of Reactions: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Addition Reactions: Reagents like difluoroiodane (III) are employed under photoredox catalysis.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic profiles of drug candidates.
Drug Discovery: The compound is explored for its potential to enhance solubility, membrane permeability, and metabolic stability of pharmaceutical compounds.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
作用機序
The mechanism of action of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclo[1.1.1]pentane core. This core structure mimics the geometry of para-substituted benzene rings, allowing it to fit into specific binding sites on target proteins. The difluoromethyl and iodine substituents can further modulate the compound’s reactivity and binding affinity .
類似化合物との比較
- 1-(Difluoromethyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(Difluoromethyl)-3-bromobicyclo[1.1.1]pentane
- 1-(Difluoromethyl)-3-fluorobicyclo[1.1.1]pentane
Uniqueness: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its chloro, bromo, and fluoro analogs. This uniqueness allows for specific functionalization and applications in medicinal chemistry and drug discovery .
特性
IUPAC Name |
1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHYIXBMPAKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
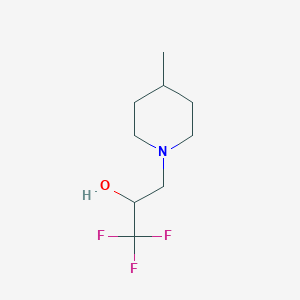
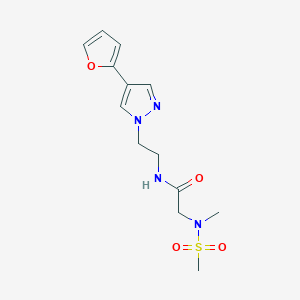
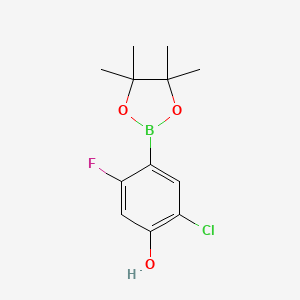
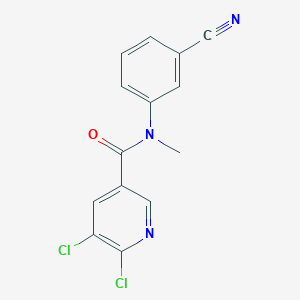
![(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one](/img/structure/B2601438.png)
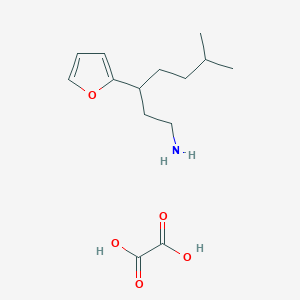
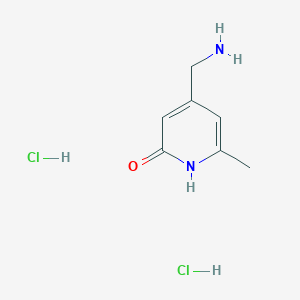
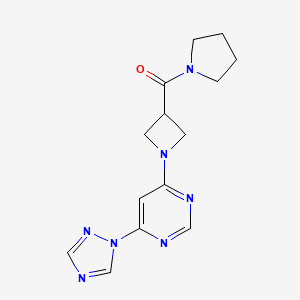
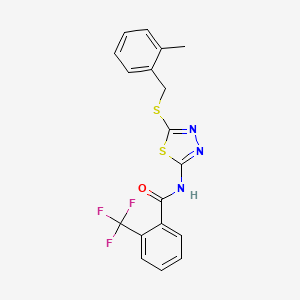
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
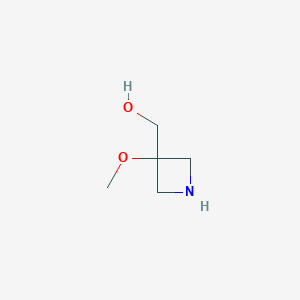
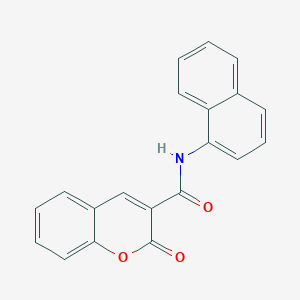
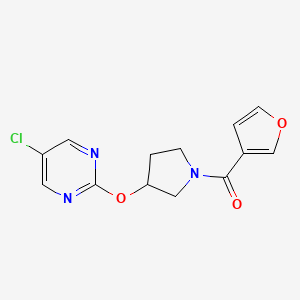
![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)
